N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide
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Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran moiety, a piperidine ring, and a dichlorobenzamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: This step involves the reaction of benzofuran with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting piperidine with the benzofuran-2-carbonyl chloride under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dichlorobenzamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide
- N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
Uniqueness
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide is unique due to the presence of the dichlorobenzamide group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-5-6-18(24)17(12-16)21(27)25-13-14-7-9-26(10-8-14)22(28)20-11-15-3-1-2-4-19(15)29-20/h1-6,11-12,14H,7-10,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELZRSPQFDVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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